Verticillin

Description

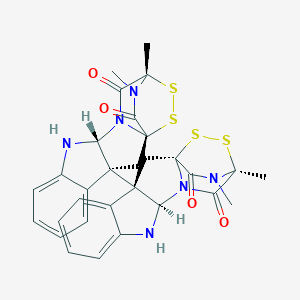

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,11R,14S)-3-[(1S,3R,11R,14S)-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O4S4/c1-25-21(37)35-19-27(15-9-5-7-11-17(15)31-19,13-29(35,43-41-25)23(39)33(25)3)28-14-30-24(40)34(4)26(2,42-44-30)22(38)36(30)20(28)32-18-12-8-6-10-16(18)28/h5-12,19-20,31-32H,13-14H2,1-4H3/t19-,20-,25+,26+,27+,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVLIIZIQXDFSP-PNVYSBBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C(=O)N3[C@@H]4[C@](C[C@@]3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)[C@]67C[C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12795-76-5 | |

| Record name | Verticillins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012795765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of Verticillin: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillins are a class of epipolythiodioxopiperazine (ETP) alkaloids, a group of fungal secondary metabolites known for their complex structures and potent biological activities.[1][2][3] First reported in 1970, Verticillin A was the inaugural member of what has grown to be a family of over two dozen analogues.[2][4][5][6] These compounds have garnered significant interest within the scientific community, particularly for their nanomolar-level cytotoxicity against a variety of cancer cell lines.[1][2][6] This technical guide provides a comprehensive overview of the discovery, fungal sources, isolation methodologies, and biological context of Verticillins, aimed at professionals in drug discovery and natural product research.

Discovery and Fungal Origin

Over the subsequent decades, numerous other this compound analogues have been isolated from various fungal species. While initially identified from Verticillium, subsequent research and modern molecular sequencing have clarified the taxonomy of producing fungi. The majority of this compound-producing strains are now understood to belong to the genera Clonostachys (including its teleomorph Bionectria), Gliocladium, and Penicillium.[1][4][5] Taxonomic re-examination has been crucial, as misidentification based on morphology was common in earlier studies.[4][6] For instance, fungi previously reported as Gliocladium roseum are now often classified as Clonostachys rosea.[6]

Table 1: Selected this compound Analogues and Their Fungal Sources

| This compound Analogue | Producing Fungal Species | Reference |

| This compound A | Verticillium sp., Clonostachys rogersoniana | [1][6] |

| This compound B | Verticillium sp. | [1] |

| This compound C | Verticillium sp. | [1] |

| This compound D | Clonostachys rosea, Bionectria sp. | [6][7] |

| This compound H | Bionectria sp. (Clonostachys sp.) | [4][6] |

| Sch 52900 & Sch 52901 | Gliocladium sp. | [1][8] |

| 11'-deoxythis compound A | Penicillium sp. | [6] |

Fermentation and Production Optimization

The production of Verticillins is highly dependent on fermentation conditions, and significant efforts have been made to enhance yields for preclinical studies.[9][10] Optimization strategies, often following the One Strain Many Compounds (OSMAC) approach, have shown that the choice of culture medium is a critical factor.[11]

Optimized Fermentation Protocol

While initial studies used various media, research has demonstrated that oatmeal-based media significantly increase the production of this compound analogues compared to rice-based or defined media.[9][10][11] Optimization has led to a substantial increase in yield, from approximately 5-10 mg every 6 weeks to 50-150 mg per month on a laboratory scale.[9][10][12] The peak production of Verticillins typically occurs between 7 and 22 days of fermentation.[11]

Table 2: Comparison of this compound Production Yields

| Fermentation Medium | Time | Yield of this compound Analogues | Reference |

| Rice (150 g scale) | 5 weeks | 1.6–5.5 mg (total isolated) | [10][13] |

| Rice (large scale) | 5 weeks | 107.6 mg (total isolated) / 63.3 mg per g extract | [10][13] |

| Oatmeal (large scale) | 5 weeks | 174.8 mg (total isolated) / 67.3 mg per g extract | [10][13] |

| Optimized Oatmeal | ~11 days | 50-150 mg per month | [9][10][12] |

| Clonostachys rosea on Oatmeal | N/A | ~15 mg of this compound D from 10 g culture | [14] |

Extraction and Isolation

The isolation of Verticillins from fungal cultures involves a multi-step process of extraction, partitioning, and purification. Due to their poor solubility in many common solvents like ether and methanol, specific protocols have been developed.[1]

Detailed Experimental Protocol for Extraction and Purification

-

Initial Extraction: The fungal culture (mycelium and solid medium) is subjected to solvent extraction. A common method involves soaking the culture in a 1:1 solution of chloroform:methanol overnight with agitation.[13]

-

Liquid-Liquid Partitioning: The filtrate from the initial extraction is mixed with chloroform and water. The organic layer is separated, collected, and evaporated under vacuum.[13]

-

Defatting: The resulting crude extract is reconstituted in a 1:1 acetonitrile:methanol solution and partitioned against hexanes to remove nonpolar lipids. The defatted organic layer is then collected and concentrated.[13]

-

Purification:

-

Crystallization (Historical Method): The first isolation of this compound A was achieved by crystallization of a crude, ether-insoluble substance from a pyridine/acetone mixture.[1][6]

-

Chromatography (Modern Method): Modern protocols typically employ flash chromatography followed by High-Performance Liquid Chromatography (HPLC) for the purification of individual this compound analogues.[7] For strains that predominantly produce one analogue, such as C. rosea producing this compound D, purification can sometimes be achieved without the need for HPLC.[7]

-

References

- 1. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00068K [pubs.rsc.org]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. Semisynthetic Derivatives of the this compound Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the Epipolythiodioxopiperazine Alkaloid this compound D: Scaled Production, Streamlined Purification, and Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Media studies to enhance the production of verticillins facilitated by in situ chemical analysis | Semantic Scholar [semanticscholar.org]

- 10. Media studies to enhance the production of verticillins facilitated by in situ chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Media studies to enhance the production of verticillins facilitated by in situ chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

The Intricate Architecture of Verticillin A: A Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Verticillin A, a potent epipolythiodioxopiperazine (ETP) alkaloid with significant therapeutic potential. We delve into the key experimental techniques that have been instrumental in deciphering its complex dimeric structure and that of its analogues. This document outlines detailed experimental protocols, presents key quantitative data in a clear, tabular format, and utilizes visualizations to illustrate the logical workflow of its structural determination.

Isolation and Purification

This compound A is a fungal metabolite primarily produced by species of Clonostachys, such as Clonostachys rogersoniana. The initial step in its structural elucidation is its isolation and purification from fungal cultures.

Experimental Protocol: Isolation of this compound A from Clonostachys rogersoniana

-

Fermentation: Clonostachys rogersoniana (e.g., strain MSX59553) is cultured on a solid-phase medium, such as rice or oatmeal, for several weeks to allow for the production of this compound A.

-

Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to liquid-liquid partitioning between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., methanol) to remove nonpolar impurities.

-

Chromatographic Separation: The crude extract, enriched with this compound A, is then subjected to column chromatography on silica gel. A solvent gradient (e.g., from dichloromethane to methanol) is used to elute fractions of increasing polarity.

-

Further Purification: Fractions containing this compound A, identified by thin-layer chromatography (TLC) and bioassays, are pooled and may require further purification using high-performance liquid chromatography (HPLC) to yield pure this compound A. In some cases, for related analogues like this compound D, purification can be achieved without HPLC.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic and spectrometric techniques is employed to determine the planar structure and connectivity of atoms in the this compound A molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound A, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are essential.

Experimental Protocol: NMR Analysis of this compound A

-

Sample Preparation: A sample of pure this compound A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing and Analysis: The acquired data is processed using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak, and coupling constants (J) are reported in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound A

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity, (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 3 | 4.88 (d, 6.0) | 75.3 |

| 5a | 4.54 (d, 6.0) | 79.1 |

| 6 | 7.64 (d, 7.8) | 125.9 |

| 7 | 7.15 (t, 7.8) | 122.2 |

| 8 | 7.27 (t, 7.8) | 129.5 |

| 9 | 7.02 (d, 7.8) | 111.4 |

| 9a | - | 139.5 |

| 10b | - | 73.1 |

| 11 | 5.01 (s) | 82.1 |

| 11a | - | 59.8 |

| 1' | - | 165.7 |

| 4' | - | 167.9 |

| 5'a | - | 131.6 |

Note: This is a representative table based on literature data. Actual values may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound A.

Experimental Protocol: Mass Spectrometry of this compound A

-

Sample Introduction: A dilute solution of this compound A is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

The molecular formula of this compound A has been determined to be C₃₀H₂₈N₆O₆S₄.

Determination of Absolute Stereochemistry

The final and most challenging aspect of the structural elucidation of this compound A is the determination of its absolute stereochemistry. This is achieved through a combination of chiroptical methods and X-ray crystallography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the stereochemistry of chiral molecules. The CD spectrum of this compound A, when compared to that of related compounds with known absolute configurations, can be used to infer its stereochemistry.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.

Experimental Protocol: X-ray Crystallography of this compound A

-

Crystallization: Single crystals of this compound A suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration is typically determined using anomalous dispersion effects.

The absolute configuration of (+)-Verticillin A has been determined to be (3S, 5aR, 10bS, 11S, 11aS, 3'S, 5a'R, 10b'S, 11'S, 11a'S).

Table 2: Crystallographic Data for (+)-Verticillin A

| Parameter | Value |

| CCDC Deposition No. | 2379875 |

| Empirical Formula | C₃₀H₂₈N₆O₆S₄ |

| Formula Weight | 708.82 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.1234(5) |

| b (Å) | 17.4567(9) |

| c (Å) | 18.2345(10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3223.4(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.461 |

This compound A Analogues

Numerous analogues of this compound A have been isolated from natural sources or synthesized. Their structural elucidation follows similar principles, with comparative analysis of their spectroscopic and spectrometric data against that of this compound A being a key step.

Logical Workflow and Key Relationships

The structural elucidation of this compound A is a stepwise process where each experimental technique provides a crucial piece of the puzzle.

Caption: Workflow for the structural elucidation of this compound A.

This logical flow demonstrates the interdependence of various analytical techniques, culminating in the complete and unambiguous structural assignment of this complex natural product. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the study of this compound A and its analogues for potential drug development.

The Biosynthetic Pathway of Verticillin in Clonostachys rogersoniana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillin, a dimeric epipolythiodioxopiperazine (ETP) alkaloid, exhibits potent cytotoxic, antiviral, and anticancer activities, making it a compound of significant interest for therapeutic development. Produced by the fungus Clonostachys rogersoniana, the intricate biosynthetic pathway of this complex molecule has been a subject of extensive research. Understanding this pathway is crucial for optimizing production, generating novel analogs, and harnessing its full therapeutic potential. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in C. rogersoniana, summarizing key genetic determinants, enzymatic steps, and the experimental evidence that has elucidated this complex process.

The this compound Biosynthetic Gene Cluster (ver)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the ver cluster, identified and characterized in Clonostachys rogersoniana. This cluster contains the essential genes encoding the enzymatic machinery required for the synthesis of the this compound scaffold.

| Gene | Proposed Function |

| verP | Non-ribosomal peptide synthetase (NRPS) |

| verG | Glutathione S-transferase (GST) |

| verM | O-methyltransferase |

| verZ | Zn(II)2Cys6 DNA-binding protein (Transcription Factor) |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, initiated by a non-ribosomal peptide synthetase (NRPS) and involving several tailoring enzymes. The pathway is thought to be analogous to the well-studied biosynthesis of the monomeric ETP, gliotoxin.

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Clonostachys rogersoniana.

The proposed pathway commences with the condensation of L-tryptophan and L-alanine by the NRPS enzyme, VerP, to form a diketopiperazine scaffold. This intermediate is then subjected to a series of modifications by tailoring enzymes within the ver cluster, including sulfur incorporation, oxidation, and methylation, to generate a monomeric epipolythiodioxopiperazine (ETP) intermediate. The final step involves the dimerization of two of these monomeric units to yield the final product, this compound.

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway has been primarily achieved through genetic manipulation of C. rogersoniana and subsequent chemical analysis of the resulting metabolites.

Gene Knockout Studies

Gene knockout experiments have been instrumental in confirming the function of key genes in the ver cluster. The disruption of the non-ribosomal peptide synthetase gene, verP, completely abrogates the production of this compound, confirming its essential role in initiating the biosynthetic pathway.[1][2] Similarly, disruption of the putative glutathione S-transferase, verG, and the O-methyltransferase, verM, also impacts this compound biosynthesis, indicating their roles as tailoring enzymes.

Summary of this compound Production in Gene Knockout Mutants

| Strain | This compound Production Level (Relative to Wild-Type) | Reference |

| Wild-Type C. rogersoniana | 100% | [1] |

| ΔverP (NRPS knockout) | Production completely abolished | [1][2] |

| ΔverZ (Regulator knockout) | Production significantly reduced |

Note: Specific quantitative data with statistical analysis from the primary literature was not available in the search results. The reported outcomes are qualitative descriptions from the source abstracts.

Experimental Workflow for Gene Disruption and Analysis

The general workflow for investigating the function of a gene in the this compound biosynthetic pathway involves several key steps.

References

- 1. Identification and characterization of the this compound biosynthetic gene cluster in Clonostachys rogersoniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma pharmacokinetics and bioavailability of this compound A following different routes of administration in mice using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the Verticillin Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticillins are a class of dimeric epipolythiodioxopiperazine (ETP) alkaloids, fungal secondary metabolites known for their complex molecular architecture and significant biological activities, including potent antitumor properties.[1] The intricate structure of these molecules has spurred interest in their biosynthetic origins to enable pathway engineering and the generation of novel analogs. This technical guide details the methodology behind the identification and characterization of the Verticillin biosynthetic gene cluster (ver), primarily focusing on the key research conducted in the fungus Clonostachys rogersoniana. It provides an overview of the experimental workflow, from genomic library construction to gene knockout and metabolite analysis, and outlines the proposed biosynthetic pathway.

Introduction to this compound and Epipolythiodioxopiperazine (ETP) Alkaloids

Verticillins belong to the ETP family of fungal toxins, which are characterized by a disulfide-bridged piperazine ring.[1] While the biosynthesis of monomeric ETPs like gliotoxin has been extensively studied, the pathways leading to dimeric ETPs such as this compound remained elusive for a longer period.[1] Understanding the genetic basis for their production is crucial for harnessing their therapeutic potential. The producing organisms are primarily found within the fungal genus Clonostachys.[2][3][4] The identification of the biosynthetic gene cluster (BGC) responsible for this compound production was a significant step towards elucidating the formation of these complex dimers.[2][3]

Identification of the ver Gene Cluster in Clonostachys rogersoniana

The successful identification of the ver cluster was achieved through a homology-based approach, leveraging the known genetics of similar ETP compounds.

Rationale: Homology to the Chaetocin Biosynthetic Pathway

Researchers hypothesized that the biosynthesis of this compound would involve a nonribosomal peptide synthetase (NRPS), a key enzyme in the production of many fungal peptides. The biosynthetic pathway of chaetocin, a structurally related dimeric ETP, was known to involve an NRPS named ChaP.[1] This provided a logical starting point for finding the this compound NRPS.

Experimental Workflow

The overall strategy involved creating a genomic library of Clonostachys rogersoniana, screening it for a homolog of the chaetocin NRPS gene, and then functionally characterizing the identified gene and its surrounding cluster.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments involved in identifying and validating the ver gene cluster. These represent standard and widely adopted protocols in fungal genetics.

Fosmid Library Construction and Screening

Objective: To create a stable, large-insert genomic library of C. rogersoniana for screening.

Protocol:

-

Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from lyophilized mycelia of C. rogersoniana grown in potato dextrose broth (PDB). A standard phenol-chloroform extraction method or a commercial kit can be used. The quality and integrity of the DNA are assessed via gel electrophoresis.

-

DNA Shearing and End-Repair: The genomic DNA is randomly sheared to an average size of 35-45 kb. The sheared DNA fragments are then end-repaired to create blunt, 5'-phosphorylated ends suitable for ligation.

-

Ligation: The end-repaired DNA fragments are ligated into a suitable fosmid vector (e.g., pCC1FOS).

-

Packaging and Transfection: The ligation mixture is packaged into lambda phage particles using a packaging extract. The phage particles are then used to transfect an appropriate E. coli host strain.

-

Library Tittering and Archiving: The transfected cells are plated to determine the library titer. Individual colonies are picked and archived in 384-well plates.

-

Library Screening: The library is screened by PCR using degenerate primers designed based on conserved domains of the ChaP NRPS gene. Pools of fosmid clones are tested, and positive pools are successively broken down to identify the individual fosmid clone containing the target gene, verP.[1]

Gene Knockout via Agrobacterium-mediated Transformation

Objective: To disrupt the verP gene in C. rogersoniana to assess its role in this compound biosynthesis.

Protocol:

-

Deletion Cassette Construction: A gene replacement cassette is constructed. This typically involves amplifying the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the verP gene from genomic DNA. These flanks are then cloned into a vector containing a selectable marker (e.g., hygromycin resistance gene, hph) between the two flanks. This is often done using yeast recombinational cloning or a similar seamless cloning method.

-

Transformation of Agrobacterium tumefaciens: The final deletion vector is transformed into a competent A. tumefaciens strain (e.g., AGL1) by electroporation.

-

Co-cultivation: C. rogersoniana spores are harvested and co-cultivated with the transformed A. tumefaciens carrying the deletion construct on induction medium for 2-3 days.

-

Selection of Transformants: The co-culture is transferred to a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and the selection agent for the fungal marker (e.g., hygromycin).

-

Verification of Mutants: Putative knockout mutants are initially screened by PCR to confirm the replacement of the target gene with the resistance cassette. Final confirmation is typically performed by Southern blot analysis.

Metabolite Analysis by HPLC-MS

Objective: To chemically analyze the culture extracts of wild-type, mutant (ΔverP), and complemented strains to detect the presence or absence of this compound.

Protocol:

-

Fungal Fermentation: Wild-type, ΔverP, and complemented strains are grown in a suitable production medium (e.g., rice medium) for several weeks.

-

Extraction: The cultures are extracted with an organic solvent such as ethyl acetate. The organic phase is collected and evaporated to dryness.

-

Sample Preparation: The dried extract is redissolved in a suitable solvent, such as methanol, for analysis.

-

HPLC-MS Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing a modifier like 0.1% formic acid) is employed.

-

Detection: A Diode Array Detector (DAD) can monitor for characteristic UV absorbance, while the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of this compound and its known analogs.

-

-

Data Analysis: The resulting chromatograms are compared. The absence of the peak corresponding to this compound in the ΔverP mutant and its reappearance in the complemented strain confirms the gene's function.[1]

Results and Data Summary

The functional characterization of the ver cluster unequivocally demonstrated its role in this compound biosynthesis. Gene disruption of the core NRPS, verP, led to a complete loss of this compound production, which was restored when a functional copy of the gene was reintroduced.

Table 1: this compound Production in C. rogersoniana Strains

| Strain | Genotype | This compound Production | Phenotype |

| Wild-Type | verP+ | Detected | Normal conidiation |

| ΔverP | verP knockout | Completely Abolished[1] | Severely reduced conidiation[1] |

| ΔverP::verP | Complemented | Restored[1] | Conidiation restored |

The Proposed this compound Biosynthetic Pathway

The ver gene cluster in C. rogersoniana contains several genes whose putative functions can be assigned based on homology to enzymes in the well-studied gliotoxin biosynthetic pathway. The proposed pathway involves the initial formation of a cyclic dipeptide from two amino acid precursors by the VerP NRPS, followed by a series of modifications including sulfur insertion, methylation, and dimerization.

Table 2: Key Genes in the ver Cluster and Their Putative Functions

| Gene | Putative Function | Homolog in Gliotoxin Cluster |

| verP | Nonribosomal Peptide Synthetase (NRPS) | gliP |

| verG | Glutathione S-transferase (GST-like) | gliG |

| verT | Thiol oxidase | gliT |

| verN | N-methyltransferase | gliN |

| verB / verL | Cytochrome P450 monooxygenases | gliC, gliF |

| verZ | Zn(II)2Cys6 transcription factor | gliZ |

Conclusion and Future Directions

The identification of the ver biosynthetic gene cluster in Clonostachys rogersoniana was a pivotal achievement, confirming the central role of the NRPS verP and laying the groundwork for understanding dimeric ETP alkaloid biosynthesis.[1] This knowledge opens several avenues for future research. Heterologous expression of the ver cluster in a more genetically tractable host could facilitate higher production yields and streamline the isolation of Verticillins. Furthermore, combinatorial biosynthesis approaches, involving the manipulation of genes within the cluster, could lead to the creation of novel this compound analogs with potentially improved therapeutic properties, such as enhanced efficacy or reduced toxicity. The link between verP disruption and a severe reduction in fungal conidiation also suggests a role for this compound or its intermediates in fungal development, a topic worthy of further investigation.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Genomic libraries: I. Construction and screening of fosmid genomic libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid screening of an ordered fosmid library to clone multiple polyketide synthase genes of the phytopathogenic fungus Cladosporium phlei - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillin and its related epipolythiodioxopiperazine (ETP) alkaloids represent a class of fungal secondary metabolites with significant therapeutic potential, exhibiting potent cytotoxic, antibacterial, and antitumor activities.[1] This technical guide provides a comprehensive overview of the natural producers of these complex alkaloids, their biosynthesis, methods for their isolation and purification, and the current understanding of the regulatory networks governing their production. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery, development, and application of these promising natural products.

Natural Producers of this compound and Related ETP Alkaloids

This compound and its analogues are exclusively produced by filamentous fungi, with the primary producers belonging to the genus Clonostachys.[2][3][4] Historically, there has been some taxonomic confusion, with producing organisms being identified as Verticillium, Gliocladium, and Penicillium. However, modern molecular sequencing has clarified that most of these strains are correctly classified within Clonostachys (formerly known as Bionectria).[2][3]

Table 1: Fungal Producers of this compound and Related ETP Alkaloids

| Fungal Genus | Selected Species | Notable ETP Alkaloids Produced | Reference(s) |

| Clonostachys | C. rogersoniana (e.g., strain MSX59553) | This compound A, this compound H, 11'-deoxythis compound A | [5] |

| C. rosea (e.g., strain MSX51257, EC28) | This compound D | [6][7] | |

| Gliocladium | (Often reclassified as Clonostachys) | This compound A, Sch 52900, Sch 52901 | [2] |

| Penicillium | Penicillium sp. | 11'-deoxythis compound A, 11,11'-dideoxythis compound A | [2] |

| Verticillium | Verticillium sp. | This compound A (historical report, likely a misidentification) | [2] |

Biosynthesis of this compound and ETP Alkaloids

The biosynthesis of verticillins and related ETP alkaloids is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). In Clonostachys rogersoniana, this has been identified as the "ver" cluster.[3][5] The core of this pathway involves a non-ribosomal peptide synthetase (NRPS), encoded by the verP gene, which is responsible for the assembly of the initial dipeptide scaffold from amino acid precursors.[3][5]

Subsequent enzymatic modifications, including dimerization, hydroxylation, and the characteristic disulfide bridge formation, are carried out by other enzymes encoded within the "ver" cluster, such as cytochrome P450 monooxygenases. The biosynthesis of dimeric ETPs like this compound is believed to proceed through the joining of two monomeric units.[8]

Quantitative Production of this compound

The production of this compound is highly dependent on the fungal strain and the fermentation conditions. Solid-state fermentation has been shown to be more effective than liquid cultures for this compound production.[9] Notably, the use of oatmeal-based media can significantly enhance the yield of verticillins compared to rice-based media.[9]

Table 2: Quantitative Yields of this compound Analogues under Different Fermentation Conditions

| Fungal Strain | This compound Analogue(s) | Fermentation Medium | Fermentation Time | Yield | Reference(s) |

| Clonostachys rogersoniana (MSX59553) | Verticillins 1-5 | Rice | 5 weeks | 63.3 mg/g of extract | [9] |

| Clonostachys rogersoniana (MSX59553) | Verticillins 1-5 | Oatmeal | 5 weeks | 67.3 mg/g of extract | [9] |

| Clonostachys rosea (MSX51257) | This compound D | Rice | 15-25 days | Peak production observed | [10] |

| Clonostachys rosea (MSX51257) | This compound D | Oatmeal (10g) | ~12 days | ~15 mg | [10] |

| Fungal Cultures (unspecified) | This compound analogues (1-3) | Rice (150g) | Not specified | 0.66–1.72 mg/g of extract (1.6–5.5 mg total) | [9] |

| Fungal Cultures (unspecified) | This compound analogues | Rice | Not specified | 0.37–0.85 mg/g of extract (3.5–8.0 mg total) | [9] |

| Liquid Culture (73 L) | This compound G | Not specified | Not specified | 0.58 mg/g of extract (2.9 mg total) | [9] |

| Liquid Culture (20 L) | This compound A, D, and another analogue | Not specified | Not specified | 0.25, 0.61, and 1.14 mg/g of extract, respectively | [9] |

Experimental Protocols

Fungal Culture and Fermentation

A general protocol for the cultivation of Clonostachys species for this compound production involves solid-state fermentation.

-

Media Preparation: Prepare a solid medium such as oatmeal or rice. For oatmeal medium, use a ratio of approximately 150g of oatmeal to 250mL of deionized water in a 2.8 L Fernbach flask. For rice medium, use 150g of rice to 300mL of deionized water.[9] Sterilize the media by autoclaving.

-

Inoculation: Inoculate the sterilized medium with a mycelial slurry or spore suspension of the desired Clonostachys strain.

-

Incubation: Incubate the cultures at room temperature for a period ranging from 11 days to 5 weeks, depending on the desired yield and specific this compound analogue.[9]

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of verticillins from fungal cultures.

-

Extraction:

-

Harvest the fungal culture and chop it into smaller pieces.[9]

-

Extract the culture with a solvent mixture such as 1:1 chloroform:methanol or ethyl acetate by shaking overnight at room temperature.[6][9]

-

Filter the mixture to separate the biomass from the solvent extract.

-

Perform a liquid-liquid partition of the filtrate, for example, with chloroform and water, to separate the organic phase containing the alkaloids.[9]

-

Evaporate the organic solvent to obtain a crude extract.

-

-

Purification:

-

The crude extract can be subjected to open silica gel column chromatography for initial fractionation.[6]

-

Further purification can be achieved through techniques such as flash chromatography.[10]

-

For complex mixtures of this compound analogues, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[10]

-

In cases where a single this compound analogue is predominantly produced, purification can be streamlined by resuspension and centrifugation of the enriched fractions in organic solvents, which can yield highly pure compounds without the need for HPLC.[10]

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound and other fungal secondary metabolites is a tightly regulated process, often linked to fungal development and environmental cues. The expression of the "ver" biosynthetic gene cluster is controlled by specific regulatory genes.

Within the "ver" cluster of C. rogersoniana, a regulatory gene named verZ has been identified.[2] The protein product of verZ contains a Zn(II)2Cys6 DNA-binding domain, characteristic of fungal transcription factors. Disruption of verZ leads to a significant reduction in the production of 11'-deoxythis compound A and decreased transcription of other "ver" genes, indicating that VerZ is a positive regulator of the pathway.[2]

Furthermore, studies have shown that Clonostachys rosea can upregulate its secondary metabolism-related genes, including polyketide synthases (PKS) and NRPSs, in response to the presence of other fungi, such as Fusarium graminearum.[11][12] This suggests a role for these alkaloids in interspecific competition and mycoparasitism. The precise signaling pathways that perceive these environmental cues and transduce the signal to activate transcription factors like VerZ are still under investigation.

Conclusion

This compound and related ETP alkaloids are a fascinating group of fungal natural products with significant potential for drug development. The genus Clonostachys stands out as the primary producer of these compounds. Understanding the intricacies of their biosynthesis, optimizing fermentation conditions, and elucidating the regulatory networks that control their production are crucial steps towards harnessing their full therapeutic potential. This guide provides a foundational understanding of these aspects, offering a valuable resource for researchers in the field. Further investigation into the specific signaling pathways and the development of more efficient and scalable production methods will be key to advancing these promising molecules from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of the this compound biosynthetic gene cluster in Clonostachys rogersoniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journaljamb.com [journaljamb.com]

- 8. researchgate.net [researchgate.net]

- 9. Media studies to enhance the production of verticillins facilitated by in situ chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. The mycoparasitic fungus Clonostachys rosea responds with both common and specific gene expression during interspecific interactions with fungal prey - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Cancer: A Technical Guide to the Diverse Biological Activities of Verticillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillin, a member of the epipolythiodioxopiperazine (ETP) class of fungal metabolites, has garnered significant attention for its potent anticancer properties. However, a growing body of evidence reveals a broader spectrum of biological activities that extend beyond oncology. This technical guide provides an in-depth exploration of the non-cancer-related bioactivities of this compound and its analogues, offering a valuable resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this fascinating natural product. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes known and putative signaling pathways to facilitate a deeper understanding of this compound's diverse pharmacological profile.

Antibacterial Activity

Several this compound analogues have demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant (MRSA) and quinolone-resistant (QRSA) strains.

Quantitative Data

The antibacterial efficacy of this compound G, this compound D, Bionectin A, and Bionectin B has been quantified by determining their Minimum Inhibitory Concentrations (MICs).

| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| This compound G | Staphylococcus aureus (including MRSA and QRSA) | 3-10 | [1] |

| This compound D | Staphylococcus aureus (including MRSA and QRSA) | 3-10 | [2] |

| Bionectin A | Staphylococcus aureus (including MRSA and QRSA) | 10-30 | [2] |

| Bionectin B | Staphylococcus aureus (including MRSA and QRSA) | 10-30 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

While specific experimental details for the cited this compound studies are not exhaustively available, a standard broth microdilution protocol is typically employed for determining the MIC of antibacterial compounds against Staphylococcus aureus.

Objective: To determine the lowest concentration of a this compound analogue that visibly inhibits the growth of Staphylococcus aureus.

Materials:

-

This compound analogue (e.g., this compound G or D)

-

Staphylococcus aureus strain (e.g., ATCC 29213 for quality control)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of S. aureus from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound and to growth control wells (containing only broth and inoculum).

-

Include a sterility control well (containing only broth).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the this compound analogue at which there is no visible growth of bacteria.

-

Putative Mechanism of Antibacterial Action

The precise antibacterial mechanism of this compound has not been fully elucidated. However, studies on the related ETP, gliotoxin, suggest potential mechanisms that may be shared. These include the generation of reactive oxygen species (ROS) through the redox cycling of the disulfide bridge and the inhibition of essential bacterial enzymes. The disulfide bond is critical for the biological activity of ETPs.

Caption: Putative mechanism of antibacterial action of this compound.

Antifungal Activity

Recent studies have highlighted the potential of this compound D as an antifungal agent, demonstrating its efficacy against plant pathogenic fungi.

Quantitative Data

The antifungal activity of this compound D has been evaluated against Alternaria burnsii and Sclerotium rolfsii.

| Compound | Fungal Strain | MIC (mg/mL) | Reference |

| This compound D | Alternaria burnsii (spore germination) | 0.25 | [3] |

| This compound D | Sclerotium rolfsii (mycelial growth) | 5 | [3] |

Experimental Protocol: Antifungal Susceptibility Testing

The following outlines a general methodology for assessing the antifungal activity of a compound against fungal spore germination and mycelial growth, based on the targets of the this compound D study.

Objective: To determine the MIC of this compound D required to inhibit spore germination of A. burnsii and mycelial growth of S. rolfsii.

Materials:

-

This compound D

-

Cultures of Alternaria burnsii and Sclerotium rolfsii

-

Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

-

Sterile water, microtiter plates, and Petri dishes

-

Hemocytometer or spectrophotometer

-

Incubator

Procedure for Spore Germination Inhibition Assay (A. burnsii):

-

Spore Suspension Preparation:

-

Harvest spores from a mature culture of A. burnsii grown on PDA by flooding the plate with sterile water and gently scraping the surface.

-

Filter the suspension to remove mycelial fragments.

-

Adjust the spore concentration to a standard density (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound D in PDB in a 96-well microtiter plate.

-

Add the spore suspension to each well.

-

Include positive (no compound) and negative (no spores) controls.

-

-

Incubation and Evaluation:

-

Incubate the plate under conditions suitable for A. burnsii germination.

-

After incubation, observe the wells under a microscope to assess spore germination.

-

The MIC is the lowest concentration of this compound D that completely inhibits spore germination.

-

Procedure for Mycelial Growth Inhibition Assay (S. rolfsii):

-

Poisoned Food Technique:

-

Prepare PDA medium and amend it with various concentrations of this compound D before pouring it into Petri dishes.

-

Place a mycelial plug from an actively growing culture of S. rolfsii in the center of each plate.

-

-

Incubation and Measurement:

-

Incubate the plates at an appropriate temperature for the growth of S. rolfsii.

-

Measure the radial growth of the fungal colony at regular intervals until the control plate (no compound) is fully covered.

-

-

Calculation of Inhibition:

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

The MIC can be determined as the lowest concentration that completely inhibits visible mycelial growth.

-

Putative Mechanism of Antifungal Action

The mechanism by which this compound D exerts its antifungal effects is currently unknown. It may involve similar ROS-mediated damage as proposed for its antibacterial activity, or it could target specific fungal cellular processes.

Nematocidal Activity

Several this compound analogues have demonstrated potent activity against the free-living nematodes Caenorhabditis elegans and Panagrellus redivivus.

Quantitative Data

The nematocidal activity is expressed as the effective dose required to cause 50% immobilization or death (ED50).

| Compound(s) | Nematode Species | ED50 (µg/mL) | Reference |

| Gliocladines A, B, C, D, E, this compound A, 11′-deoxythis compound A, Sch 52900, Sch 52901 | Caenorhabditis elegans and Panagrellus redivivus | 10-80 | [2] |

| Analogues lacking an indole moiety | Caenorhabditis elegans and Panagrellus redivivus | 200-250 | [2] |

Experimental Protocol: C. elegans Motility Assay

C. elegans is a widely used model organism for screening anthelmintic compounds. A typical motility assay is described below.

Objective: To determine the concentration of a this compound analogue that causes immobilization of C. elegans.

Materials:

-

This compound analogue

-

Synchronized population of C. elegans (e.g., L4 larvae)

-

M9 buffer or S-medium

-

E. coli OP50 (food source)

-

96-well microtiter plates

-

Microscope or automated worm tracker

Procedure:

-

Worm Preparation:

-

Culture and synchronize C. elegans to obtain a population of the desired life stage (e.g., L4 larvae).

-

Wash the worms to remove bacteria.

-

-

Assay Setup:

-

Dispense a known number of worms (e.g., 10-20) into each well of a 96-well plate containing M9 buffer or S-medium.

-

Add serial dilutions of the this compound analogue to the wells.

-

Include a food source (E. coli OP50) to maintain worm viability during the assay.

-

Include a solvent control.

-

-

Incubation and Observation:

-

Incubate the plates at a standard temperature for C. elegans (e.g., 20°C).

-

At specified time points (e.g., 24, 48, 72 hours), assess worm motility. This can be done manually by observing movement under a microscope after gently prodding the worms, or by using an automated worm tracking system.

-

-

Data Analysis:

-

Calculate the percentage of immobilized or dead worms for each concentration.

-

Determine the ED50 value using appropriate statistical software.

-

Putative Mechanism of Nematocidal Action

The mechanism of nematocidal action for this compound is not yet understood. The disulfide bridge is known to be important for the activity of related ETPs. Potential mechanisms could involve the disruption of neuromuscular function or interference with essential metabolic pathways.

Caption: Postulated targets for the nematocidal action of this compound.

Antiviral Activity

While the broader class of ETP alkaloids has been reported to possess antiviral properties, specific data on the antiviral activity of this compound and its direct analogues is currently lacking in the scientific literature. Further research is warranted to explore this potential therapeutic avenue.

Summary and Future Directions

This compound and its analogues exhibit a range of biological activities beyond their well-documented anticancer effects. The antibacterial, antifungal, and nematocidal properties highlighted in this guide suggest that these compounds may have applications in infectious disease and agriculture.

Key areas for future research include:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways involved in the non-anticancer activities of this compound is crucial for further development.

-

Antiviral Screening: A systematic evaluation of this compound and its analogues against a panel of viruses is needed to explore their potential as antiviral agents.

-

Spectrum of Activity: Further studies are required to determine the full spectrum of antibacterial and antifungal activity against a wider range of pathogens.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of different this compound analogues and their non-anticancer activities will guide the synthesis of more potent and selective compounds.

This technical guide serves as a foundation for future investigations into the multifaceted biological activities of this compound. By expanding our knowledge beyond its anticancer properties, the scientific community can work towards harnessing the full therapeutic potential of this remarkable natural product.

References

An In-depth Technical Guide to the Mechanism of Action of Verticillin as a Histone Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanism of Verticillin, an epipolythiodioxopiperazine (ETP) natural product, focusing on its function as a potent and selective inhibitor of histone methyltransferases (HMTs). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the critical pathways and processes involved.

Executive Summary

This compound A is a fungal metabolite that has demonstrated significant anticancer activity. Its mechanism of action is primarily attributed to its ability to selectively inhibit a subset of histone methyltransferases, enzymes that play a crucial role in epigenetic regulation. By targeting HMTs responsible for methylating histone H3 at lysine 9 (H3K9), this compound A alters the epigenetic landscape of cancer cells, leading to the reactivation of silenced tumor suppressor genes and subsequent induction of apoptosis. This guide will explore the specific molecular targets of this compound A, its inhibitory potency, the downstream cellular consequences, and the experimental methods used to elucidate this mechanism.

Molecular Targets and Inhibitory Activity

This compound A selectively targets histone methyltransferases that are critical for establishing and maintaining repressive chromatin structures, particularly through H3K9 methylation. The primary targets include SUV39H1, SUV39H2, G9a (also known as EHMT2), and G9a-like protein (GLP, also known as EHMT1). Weaker inhibitory effects have been noted against other HMTs such as MLL1 and NSD2.

The inhibitory potency of this compound A against a panel of human histone methyltransferases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Histone Methyltransferase | This compound A IC50 (µM) | Primary Histone Mark |

| SUV39H1 | 0.18 | H3K9me3 |

| SUV39H2 | 0.21 | H3K9me3 |

| G9a (EHMT2) | 0.12 | H3K9me1/me2 |

| GLP (EHMT1) | 0.19 | H3K9me1/me2 |

| MLL1 | > 10 | H3K4me3 |

| NSD2 | > 10 | H3K36me2 |

| SETD7 | > 10 | H3K4me1 |

| PRMT1 | > 10 | H4R3me2a |

Data compiled from in vitro HMT assays using [3H]S-adenosyl-methionine as a substrate with recombinant human enzymes.

Mechanism of Action and Signaling Pathway

This compound A's mechanism of action is centered on the disruption of epigenetic maintenance in cancer cells. The HMTs G9a/GLP and SUV39H1/H2 are responsible for mono-, di-, and tri-methylation of H3K9, respectively. These methylation marks serve as docking sites for transcriptional repressor proteins, leading to chromatin compaction and the silencing of target genes.

By inhibiting these key HMTs, this compound A leads to a global decrease in H3K9 methylation levels. This reduction in repressive epigenetic marks results in a more open chromatin structure at specific gene loci, allowing for the transcriptional machinery to access and reactivate previously silenced genes. One critical target of this reactivation is the FAS gene, a key component of the extrinsic apoptosis pathway. Restoration of FAS expression on the cell surface sensitizes cancer cells to apoptosis induced by the Fas ligand (FasL).

Caption: this compound A inhibits H3K9 methyltransferases, reducing repressive histone marks and reactivating gene expression, leading to apoptosis.

Key Experimental Protocols

The elucidation of this compound A's mechanism of action relies on several key experimental techniques. Detailed below are the methodologies for the primary assays used.

This assay is fundamental for determining the direct inhibitory effect of a compound on HMT enzyme activity.

Objective: To quantify the enzymatic activity of a specific HMT in the presence of an inhibitor and determine its IC50 value.

Materials:

-

Recombinant human HMTs (e.g., SUV39H1, G9a).

-

Histone substrate (e.g., recombinant Histone H3, H3 peptides, or core histones).

-

Radioactive methyl donor: S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT).

-

This compound A, serially diluted.

-

Scintillation fluid and scintillation counter.

-

Phosphocellulose filter paper.

-

Wash buffer (e.g., 50 mM sodium carbonate, pH 8.5).

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a 1.5-mL microcentrifuge tube or 96-well plate. For each reaction, combine the HMT assay buffer, the specific recombinant HMT enzyme, and the chosen histone substrate.

-

Inhibitor Addition: Add varying concentrations of this compound A to the reaction mixtures. A common approach is a 10-dose IC50 mode with 3-fold serial dilutions, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiation: Start the reaction by adding the radioactive methyl donor, [3H]-SAM.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The histones (now potentially radiolabeled) will bind to the paper.

-

Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated [3H]-SAM.

-

Quantification: Place the dried filter papers into scintillation vials with scintillation fluid. Measure the incorporation of the methyl-3H group using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the this compound A concentration. Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and calculate the IC50 value.

Caption: A streamlined workflow for determining the IC50 of an HMT inhibitor using a radioisotope-based filter binding assay.

This technique is used to assess the effect of this compound A on global histone methylation levels within cells.

Objective: To detect and quantify changes in specific histone methylation marks (e.g., H3K9me2, H3K9me3) in cells treated with this compound A.

Materials:

-

Cell culture reagents and cancer cell lines (e.g., SW620, LS411N).

-

This compound A.

-

Lysis buffer and acid extraction reagents for histone isolation.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for histone marks (e.g., anti-H3K9me3, anti-H3K9me2) and a loading control (e.g., anti-total Histone H3).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

Protocol:

-

**Cell Treatment

Early Studies on the Cytotoxicity of Verticillin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillin A, the first of a class of epipolythiodioxopiperazine (ETP) alkaloids, was first isolated in 1970 from the fungus Verticillium sp. Since their discovery, this compound compounds have garnered significant interest for their potent cytotoxic and potential anticancer activities. This technical guide provides an in-depth overview of the early and foundational studies on the cytotoxicity of this compound compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

Early and subsequent in vitro studies have consistently demonstrated the potent, nanomolar-level cytotoxicity of this compound A and its analogues against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit cell viability by 50%.

Below is a summary of reported IC50 values for this compound A in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVSAHO | High-Grade Serous Ovarian Cancer | 60 | |

| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 | |

| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 | |

| HeLa | Cervical Cancer | ~270 (0.2 µg/mL) |

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound compounds are primarily attributed to three interconnected molecular mechanisms: induction of apoptosis, generation of oxidative stress, and inhibition of histone methyltransferases.

Induction of Apoptosis

This compound A is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is initiated through both intrinsic and extrinsic pathways, ultimately leading to the activation of caspases, a family of proteases that execute the apoptotic program.

The intrinsic pathway is triggered by internal cellular stress, such as DNA damage and oxidative stress, which are known to be induced by this compound A. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and cell death.

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as the Fas receptor. This compound A has been shown to upregulate the expression of the Fas gene, sensitizing cancer cells to Fas-mediated apoptosis.

Caption: this compound A induced apoptosis signaling pathway.

Generation of Oxidative Stress

This compound A treatment leads to a significant increase in intracellular reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This increase in oxidative stress is a key contributor to this compound A-induced cytotoxicity and apoptosis. The accumulation of ROS can lead to DNA strand breaks and the formation of DNA adducts, triggering DNA damage response pathways that can ultimately lead to apoptosis.

Caption: this compound A induced oxidative stress pathway.

Inhibition of Histone Methyltransferases (HMTases)

This compound A is a selective inhibitor of several histone methyltransferases, including G9a and SUV39H1. These enzymes are responsible for the methylation of histone proteins, a key epigenetic modification that regulates gene expression. By inhibiting these HMTases, this compound A alters the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes that are silenced in cancer.

For example, inhibition of G9a and SUV39H1 by this compound A leads to a decrease in the repressive H3K9me2 and H3K9me3 marks on the promoter of the FAS gene. This results in the re-expression of the Fas receptor, sensitizing the cancer cells to Fas-mediated apoptosis.

Caption: this compound A histone methyltransferase inhibition pathway.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (Conceptual Reconstruction)

This protocol describes a conceptual reconstruction of an early cytotoxicity assay, likely employing methods such as dye exclusion or simple cell counting.

1. Cell Culture:

-

HeLa cells (a common cell line used in early cancer research) are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and antibiotics (penicillin/streptomycin).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Preparation of this compound A:

-

A stock solution of this compound A is prepared by dissolving the purified compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial dilutions of the stock solution are made in the cell culture medium to achieve the desired final concentrations for testing.

3. Cytotoxicity Assay:

-

HeLa cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, the culture medium is removed and replaced with fresh medium containing various concentrations of this compound A. A vehicle control (medium with DMSO at the same concentration used for the highest this compound A dose) and a negative control (medium only) are also included.

-

The plates are incubated for a specified period, typically 24, 48, or 72 hours.

4. Assessment of Cell Viability:

-

Trypan Blue Dye Exclusion Assay:

- After incubation, the cells are detached from the wells using trypsin.

- An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

- The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

- The percentage of viable cells is calculated for each concentration of this compound A.

-

Cell Counting:

- Alternatively, after trypsinization, the total number of cells in each well is counted using a hemocytometer. A decrease in cell number compared to the control indicates a cytotoxic or cytostatic effect.

5. Data Analysis:

-

The percentage of cell viability is plotted against the concentration of this compound A.

-

The IC50 value is determined from the dose-response curve.

Modern Cytotoxicity Assay: MTT Assay

A widely used modern method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

1. Cell Seeding:

-

Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

2. Compound Treatment:

-

The culture medium is replaced with fresh medium containing serial dilutions of the this compound compound. Control wells (vehicle and medium only) are included.

-

The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.

-

The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

4. Solubilization of Formazan:

-

The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.

5. Absorbance Measurement:

-

The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

An In-depth Technical Guide to the Fungal Taxonomy of Verticillin-Producing Strains

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fungal taxonomy, production, and identification of strains that produce Verticillin, a group of epipolythiodioxopiperazine (ETP) alkaloids with potent cytotoxic and chemotherapeutic potential.[1][2] this compound A was the first of 27 analogues to be reported from fungal cultures, dating back to 1970.[1] Over the past five decades, significant advancements in molecular sequencing have clarified the taxonomy of producing organisms, optimized production yields, and elucidated the biosynthetic pathways of these complex molecules.[1][3]

Fungal Taxonomy and Phylogenetic Classification

The taxonomy of this compound-producing fungi has been a subject of confusion, largely due to morphological similarities between different genera.[4][5] Initially, Verticillins were reported from the genus Verticillium. However, recent molecular evidence has led to a significant re-evaluation.

Clarification of Producing Genera

Molecular sequencing has been pivotal in refining the taxonomic characterization of this compound-producing fungi.[1][4] While early reports cited Verticillium, Gliocladium, and Penicillium as sources, it is now understood that most producing strains belong to the genus Clonostachys (family Bionectriaceae).[1][2][4]

-

Verticillium sp.: The first this compound was isolated from a fungus identified as Verticillium sp.[2][4] However, subsequent studies failed to detect the necessary biosynthetic genes in the genome of Verticillium dahliae, casting doubt on the ability of this genus to produce these compounds.[4][6] It is now believed that the original culture may have been misidentified or possibly contaminated, as Clonostachys species are known mycoparasites of Verticillium.[2][4]

-

Gliocladium sp.: Several this compound analogues were isolated from fungi identified as Gliocladium. However, taxonomic revisions, based on morphology, ecology, and molecular data, have led to the reclassification of key species. For instance, Gliocladium roseum has been renamed Clonostachys rosea.[4] Therefore, it is likely that historical reports of this compound from Gliocladium should now be attributed to Clonostachys.[4]

-

Clonostachys sp.: This genus is now recognized as the primary producer of Verticillins.[1][3][4] Molecular phylogenetic analysis has identified several species and strains within this genus as prolific producers, including Clonostachys rogersoniana and Clonostachys rosea.[5][7] The name Bionectria was previously used for the sexual state (teleomorph) of these fungi, but with the adoption of the "One Fungus = One Name" principle, Clonostachys (the asexual state, anamorph) is the accepted name.[1][5]

-

Purpureocillium sp.: At least one strain, identified as Purpureocillium lavendulum, has also been shown to biosynthesize this compound-type alkaloids.[5]

The morphological similarities in the phialides (flask-shaped structures that produce spores) of Clonostachys, Gliocladium, and Verticillium have historically contributed to misidentification by non-experts.[1][4][5]

Caption: Taxonomic relationship and reclassification of this compound producers.

This compound Analogues and Their Fungal Sources

Over 27 different this compound analogues have been discovered since 1970.[1][2] The following table summarizes the chronological discovery of key analogues and their originally reported fungal sources. Note that, as discussed, many of the older taxonomic assignments are likely incorrect.

| This compound Analogue | Year Discovered | Originally Reported Fungal Source | Reference |

| This compound A | 1970 | Verticillium sp. | [2] |

| This compound B | 1973 | Verticillium sp. | [2] |

| This compound C | 1973 | Verticillium sp. | [2] |

| Sch 52900 | 1993 | Gliocladium sp. | [2] |

| Sch 52901 | 1993 | Gliocladium sp. | [2] |

| This compound D | 1999 | Gliocladium catenulatum | [7] |

| 11'-Deoxythis compound A | 2006 | Penicillium sp. | [2] |

| Gliocladicillin C | 2011 | Gliocladium sp. | [2] |

| Bionectin C | 2012 | Bionectria sp. | [1] |

| This compound G | 2013 | Bionectria byssicola | [2] |

| This compound H | 2023 | Clonostachys rogersoniana | [1] |

Experimental Protocols

Accurate identification of fungal strains and optimization of culture conditions are critical for the successful production and study of Verticillins.

Molecular Identification of Fungal Strains

DNA sequencing is the standard for accurate fungal identification.[8] The protocol generally involves DNA extraction, PCR amplification of a specific gene region, sequencing, and phylogenetic analysis.

Methodology:

-

DNA Extraction: Total genomic DNA is isolated from pure fungal mycelia. Standard protocols, such as the one described by Cenis (1992), are commonly used.[9]

-

PCR Amplification:

-

Target Region: The fungal Internal Transcribed Spacer (ITS) region (ITS1-5.8S-ITS2) of the nuclear ribosomal DNA is the primary barcode for fungal identification.[5][7][9]

-

Primers: The region is typically amplified using universal fungal primers such as ITS1F, ITS4, and ITS5.[5][7][9]

-

PCR Conditions: A standard PCR protocol involves an initial denaturation step (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (95°C for 1 min), annealing (55°C for 1 min), and extension (72°C for 1-1.5 min), with a final extension step (72°C for 10 min).[9]

-

-

Sequencing and Analysis:

-

The amplified PCR product is sequenced.

-

The resulting sequence is compared against public databases like NCBI GenBank using a BLAST search to find the closest matches.[5]

-

For robust identification, especially for taxonomically complex groups like the Hypocreales, a multilocus sequence analysis is recommended.[5] This involves sequencing additional protein-coding genes such as β-tubulin or translation elongation factor 1-α (TEF1α).[10]

-

Phylogenetic analysis (e.g., using Maximum Likelihood methods) is performed to determine the evolutionary relationship of the isolate to known species.[5]

-

Caption: Workflow for the molecular identification of fungal isolates.

Fermentation and Production Optimization

The yield of Verticillins is highly dependent on the fungal strain and the culture conditions.[5][11] Media composition is a particularly influential factor.

Methodology:

-

Strain Selection: High-producing strains are identified through screening (dereplication) using techniques like UPLC-HRMS.[7] For example, Clonostachys rosea (strain MSX51257) was identified as a high-producer of this compound D.[7]

-

Media Selection: Studies have shown that oatmeal-based solid media significantly enhances the production of Verticillins compared to rice media or standard agar like PDA (Potato Dextrose Agar) or MEA (Malt Extract Agar).[5][7][11][12]

-

Fermentation:

-

The selected fungal strain is cultured on the optimized medium (e.g., oatmeal agar) in flasks.

-

Cultures are incubated at a suitable temperature (e.g., 22°C) for a period ranging from 11 to 16 days.[5][7][11] This optimized time is a significant reduction from the 5 weeks previously required.[11][13]

-

-

Extraction and Purification:

Quantitative Data on this compound Production

Optimizing fermentation conditions has led to a substantial increase in the supply of Verticillins, enabling more extensive preclinical studies.[5][11]

| Fungal Strain | Medium | Key Verticillins Produced | Yield | Reference |

| Clonostachys sp. (MSX59553) | Oatmeal | Verticillins 1-5 | 67.3 mg per g of extract | [5] |

| Clonostachys sp. (MSX59553) | Rice | Verticillins 1-5 | 63.3 mg per g of extract | [5] |

| Clonostachys rosea (MSX51257) | Oatmeal or Rice | This compound D | 6-15 mg per flask | [7] |

| Gliocladium sp. | Liquid Culture (20L) | Verticillins 1, 6, 7 | 0.25 - 1.14 mg per g of extract | [5] |

| Verticillium sp. (Historical) | Rice (150g) | Verticillins 1-3 | 0.66 - 1.72 mg per g of extract | [5] |

Biosynthesis of Verticillins

Verticillins belong to the epipolythiodioxopiperazine (ETP) class of alkaloids.[1][2] Their biosynthesis originates from amino acid precursors and involves a key enzyme class.

-

Precursors: The molecular backbone of Verticillins is derived from two molecules of L-tryptophan.[4]

-

Key Enzyme: The biosynthesis is initiated by a non-ribosomal peptide synthetase (NRPS) enzyme, which is encoded within a dedicated biosynthetic gene cluster (ver cluster).[2][12][15] This NRPS is responsible for assembling the core dioxopiperazine intermediate.[2]

-